

Ammonia Borane in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols

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Introduction

Ammonia borane (NH₃·BH₃) is an attractive reagent in modern organic synthesis due to its high hydrogen content (19.6 wt%), stability to air and moisture, and favorable safety profile compared to other reducing agents like lithium aluminum hydride or sodium borohydride. Its utility in the synthesis of heterocyclic compounds is rapidly expanding, particularly in catalytic transfer hydrogenation reactions. This document provides detailed application notes and experimental protocols for the synthesis of various nitrogen-containing heterocycles using ammonia borane, including reduced quinolines, indoles, pyridines, and quinoxalines.

Application Notes

Ammonia borane serves as a versatile and efficient hydrogen source in a variety of transformations for the synthesis of saturated and partially saturated heterocyclic compounds. Its application can be broadly categorized into metal-catalyzed and metal-free reduction methods.

1. Metal-Catalyzed Transfer Hydrogenation:

A range of transition metal catalysts have been successfully employed to activate **ammonia borane** for the transfer hydrogenation of N-heteroaromatics. These methods often offer high

Methodological & Application





yields and stereoselectivities under relatively mild conditions.

- Manganese-Catalyzed Asymmetric Transfer Hydrogenation: Chiral manganese catalysts
 have been utilized for the asymmetric transfer hydrogenation of quinolines, affording chiral
 tetrahydroquinolines in high yields and enantiomeric excess. These reactions can often be
 performed in environmentally benign solvents like water.[1]
- Zirconium-Hydride-Catalyzed Transfer Hydrogenation: Zirconium-hydride complexes are effective catalysts for the transfer hydrogenation of quinolines and indoles using **ammonia borane** as the hydrogen source. These reactions exhibit good functional group tolerance.
- Ruthenium-Catalyzed Transfer Hydrogenation: Ruthenium catalysts are highly efficient for the reduction of a broad range of N-heterocycles, including quinolines, quinoxalines, and pyridines, with **ammonia borane**.[2]
- Nickel-Catalyzed Transfer Hydrogenation: Inexpensive and earth-abundant nickel catalysts have been shown to be effective for the transfer hydrogenation of quinolines to tetrahydroquinolines.[3][4]
- Cobalt-Catalyzed Transfer Hydrogenation: Cobalt-based catalysts have also been employed for the dehydrocoupling of ammonia borane and subsequent transfer hydrogenation of Nheterocycles.[3]
- 2. Metal-Free Transfer Hydrogenation:

Metal-free approaches for the activation of **ammonia borane**, often utilizing frustrated Lewis pairs (FLPs) or borane catalysts, provide an attractive alternative to transition metal-based systems.

Borane-Catalyzed Transfer Hydrogenation: Boranes, such as B(C₆F₅)₃, can catalyze the transfer hydrogenation of pyridines and other N-heterocycles with ammonia borane, furnishing the corresponding saturated heterocycles with good yields and selectivities.[4][5] [6][7] This approach is notable for its operational simplicity and avoidance of transition metal contaminants in the final products. A proposed mechanism involves the formation of a frustrated Lewis pair between the pyridine substrate and the borane catalyst, which then activates the ammonia borane.



 Asymmetric Metal-Free Transfer Hydrogenation: Chiral FLPs have been developed for the asymmetric transfer hydrogenation of N-heterocycles like indoles and quinoxalines, providing access to enantioenriched indolines and tetrahydroquinoxalines.[5][8]

3. Synthesis of Benzimidazoles:

While **ammonia borane** is a versatile reducing agent, its direct application in one-pot syntheses of benzimidazoles from common starting materials like o-phenylenediamines and aldehydes is not extensively documented in the reviewed literature. Typically, the synthesis of benzimidazoles from these precursors involves a condensation and subsequent oxidative cyclization. However, a conceptual two-step, one-pot approach can be envisioned where **ammonia borane** is used for the reductive cyclization of an o-nitroaniline precursor in the presence of an aldehyde.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of various heterocyclic compounds using **ammonia borane**.

Table 1: Metal-Catalyzed Transfer Hydrogenation of Quinolines to Tetrahydroquinolines

| Catalyst System | Substrate | Yield (%) | Time (h) | Temp (°C) | Reference |
|----------------------------------|------------|-----------|----------|-----------|-----------|
| Mn- complex/H₂O | Quinolines | up to 99 | 12 | 50 | [1] |
| Cp ₂ ZrH ₂ | Quinolines | up to 94 | 8 | 80 | |
| RuCl₃·xH₂O | Quinolines | up to 98 | 12 | 80 | [2] |
| Ni(II)- precatalyst | Quinolines | up to 90 | 0.5 | 25 | [3] |
| CoBr ₂ /terpyri | Quinolines | up to 99 | 24 | RT | |

Table 2: Metal-Free Transfer Hydrogenation of Pyridines to Piperidines



| Catalyst System | Substrate | Yield (%) | Time (h) | Temp (°C) | Reference |
|---|---------------------|-----------|----------|-----------|-----------|
| B(C ₆ F ₅) ₃ | Pyridines | 44-88 | 6 | 120 | [6][7] |
| HB(C ₆ F ₅) ₂ /(S) -tBuSONH ₂ | 2- Arylpyridines | 63-88 | 6 | 120 | [7] |

Table 3: Transfer Hydrogenation of Indoles and Quinoxalines

| Catalyst System | Substrate | Product | Yield (%) | Time (h) | Temp (°C) | Referenc e |
|---|------------------|--------------------------------|-----------|----------|-----------|---------------|
| Cp ₂ ZrH ₂ | Indoles | Indolines | up to 94 | 8 | 80 | |
| HB(C ₆ F ₅) ₂ / (S)- tBuSONH ₂ | Indoles | Indolines | 40-78 | 24 | 30 | [5][8] |
| RuCl ₃ ·xH ₂ | Quinoxalin es | Tetrahydro quinoxaline s | up to 95 | 12 | 80 | [2] |

Experimental Protocols

Protocol 1: Zirconium-Hydride-Catalyzed Transfer Hydrogenation of Indole

This protocol describes the synthesis of indoline from indole using a zirconium-hydride catalyst and **ammonia borane**.

Materials:

- Indole
- Cp₂ZrH₂ (Zirconocene hydride)
- Ammonia Borane (NH3·BH3)
- Toluene, anhydrous



- Nitrogen gas
- · Schlenk tube or similar reaction vessel

Procedure:

- In a nitrogen-filled glovebox, add Cp₂ZrH₂ (0.02 mmol, 1 mol%) and **ammonia borane** (0.4 mmol, 2 equiv.) to a Schlenk tube equipped with a magnetic stir bar.
- Add anhydrous toluene (1 mL).
- Add indole (0.2 mmol, 1 equiv.).
- Seal the Schlenk tube and remove it from the glovebox.
- Heat the reaction mixture at 80 °C with stirring for 8 hours.
- After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel to afford the desired indoline.

Protocol 2: Metal-Free Borane-Catalyzed Transfer Hydrogenation of 2-Phenylpyridine[6][7]

This protocol details the synthesis of 2-phenylpiperidine from 2-phenylpyridine using a borane catalyst and **ammonia borane**.

Materials:

- 2-Phenylpyridine
- B(C₆F₅)₃ (Tris(pentafluorophenyl)borane)
- Ammonia Borane (NH3·BH3)
- Toluene, anhydrous
- Nitrogen gas



· Schlenk tube or similar reaction vessel

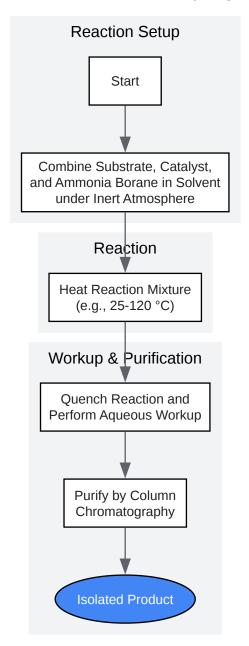
Procedure:

- To a Schlenk tube under a nitrogen atmosphere, add 2-phenylpyridine (0.2 mmol, 1 equiv.), B(C₆F₅)₃ (0.02 mmol, 10 mol%), and **ammonia borane** (0.4 mmol, 2 equiv.).
- Add anhydrous toluene (0.5 mL).
- Seal the tube and heat the reaction mixture at 120 °C for 6 hours.
- Cool the reaction to room temperature.
- The reaction mixture is then carefully quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
- The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel.

Visualizations



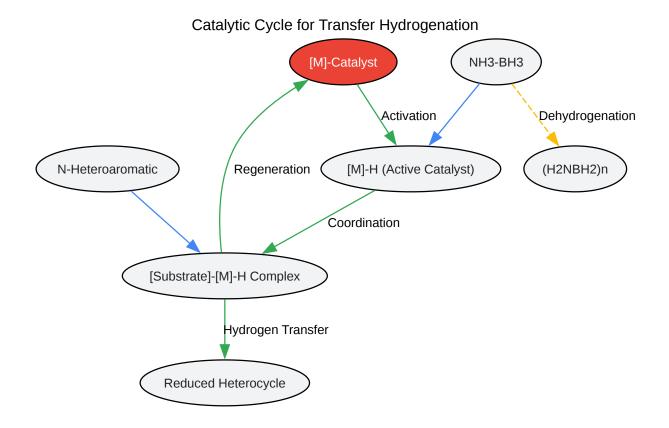
General Workflow for Transfer Hydrogenation



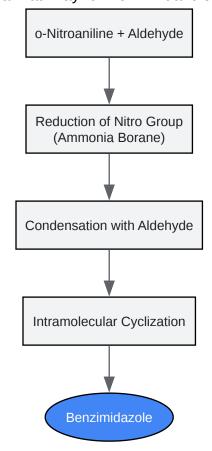
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Caption: General experimental workflow for transfer hydrogenation.





Conceptual Pathway for Benzimidazole Synthesis





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